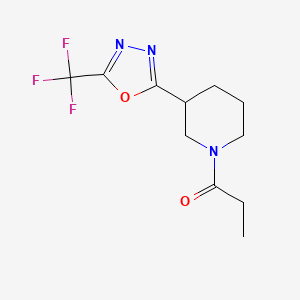
N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, also known as EPTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPTA is a thioacetamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been found to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. In addition, N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been found to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis and suppressing the PI3K/Akt/mTOR signaling pathway. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has shown promising anti-microbial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is its potential applications in various fields, including cancer treatment, anti-inflammatory, and anti-microbial activities. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been found to be effective against various cancer cell lines and has exhibited promising anti-inflammatory and anti-microbial activities. However, one of the limitations of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is its low yield during synthesis, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide. One of the directions is to investigate the potential applications of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide in other fields, such as neurodegenerative diseases and autoimmune disorders. Another direction is to optimize the synthesis method of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide to increase its yield and availability for research purposes. In addition, further studies are needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide and its potential side effects.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been synthesized using different methods, including the reaction of 2-(2-ethoxyphenyl)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-oxo-5-tosyl-1,6-dihydropyrimidine-2-thiol. Another method involves the reaction of 2-(2-ethoxyphenyl)acetic acid with thionyl chloride to form the acid chloride, followed by the reaction with 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-sulfonic acid. The yield of N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide using these methods is around 50-60%.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory, and anti-microbial activities. In a study conducted by Zhang et al., N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis and suppressing the PI3K/Akt/mTOR signaling pathway. N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has shown promising anti-microbial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
Propriétés
Numéro CAS |
866866-23-1 |
|---|---|
Nom du produit |
N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide |
Formule moléculaire |
C21H21N3O5S2 |
Poids moléculaire |
459.54 |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-29-17-7-5-4-6-16(17)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
Clé InChI |
LNTZRVAGFYTXER-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2942582.png)
![N-(3-Cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2942585.png)
![2-[(Furan-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B2942587.png)
![8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2942588.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2942590.png)

![Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2942595.png)
![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)

![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2942599.png)